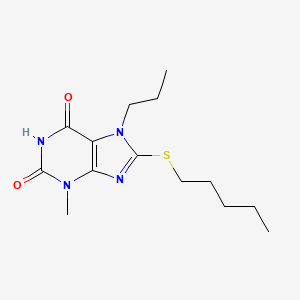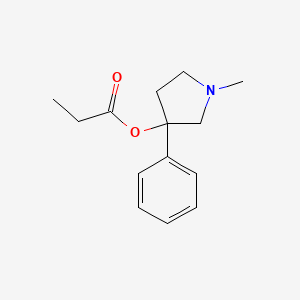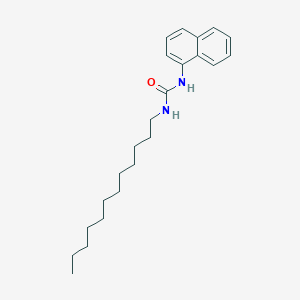
3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound with the molecular formula C14H22N4O2S and a molecular weight of 310.421 g/mol . This compound belongs to the purine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylxanthine and pentylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the pentylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups in the purine ring to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where the pentylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to nucleotides.
Medicine:
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases related to purine metabolism.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-(pentylsulfanyl)-7-propan-2-ylpurine-2,6-dione
- 3-methyl-8-(pentylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the purine ring, which can affect their chemical and biological properties.
- Biological Activity: The presence of different substituents can lead to variations in enzyme inhibition, receptor binding, and overall biological activity.
- Applications: While all these compounds may have similar applications in chemistry, biology, and medicine, their specific uses may vary based on their unique properties .
Propiedades
Fórmula molecular |
C14H22N4O2S |
|---|---|
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
3-methyl-8-pentylsulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-9-21-14-15-11-10(18(14)8-5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20) |
Clave InChI |
CORZFYZBFOLLRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)


